Palmarin compound structure and properties
Palmarin compound structure and properties
An In-Depth Technical Guide to the Palmarin Compound
Introduction
Palmarin is a naturally occurring furanoditerpenoid, a class of chemical compounds characterized by a 20-carbon skeleton and an integrated furan ring.[1] Specifically, it is classified as a clerodane furanoditerpenoid.[1] First isolated from sources such as Jateorhiza palmata (Colombo root), Palmarin has since been identified in several other plant species, primarily within the Menispermaceae family, including Fibraurea chloroleuca, Chasmanthera dependens, and Tinospora cordifolia.[1] The structural elucidation of Palmarin was definitively achieved through X-ray crystallography.[1]
As a member of the diverse diterpenoid family, Palmarin is of significant interest to researchers for its unique chemical architecture and potential biological activities.[1][2] While comprehensive experimental validation is still emerging, computational studies have highlighted its potential as an inhibitor of various biological targets, suggesting avenues for future drug development.[1] This document provides a technical overview of Palmarin's structure, properties, and reported activities, along with generalized protocols for its study.
Chemical Structure and Physicochemical Properties
Palmarin is an organic heterotricyclic and organooxygen compound.[2] Its complex pentacyclic structure contains multiple chiral centers, a furan ring, and two lactone functional groups.
Table 2.1: Chemical and Physical Properties of Palmarin
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂O₇ | [1][2][3] |
| Molecular Weight | 374.4 g/mol | [1][2] |
| CAS Number | 17226-41-4 | [1][2][4] |
| PubChem CID | 442068 | [2] |
| IUPAC Name | (1S,2S,3S,5R,8S,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.0²,¹¹.0³,⁸.0¹³,¹⁵]heptadecane-7,17-dione | [2] |
| Canonical SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--O4)O)O5)C">C@HC6=COC=C6 | [2][3] |
| InChIKey | TXOMRNMZLZXJQP-ZQTGRHRJSA-N | [2] |
| Synonyms | Tinosporide, Isochasmanthin, Arcangelisin | [2][4] |
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Diagram 2.1: Chemical Classification of Palmarin
Potential Biological Activity and Therapeutic Applications
The biological activities of Palmarin are an emerging area of research, with current data derived primarily from in silico computational studies. These predictive models suggest that Palmarin may possess therapeutic potential in several areas. Clerodane diterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][4][5]
Antimycobacterial Activity
Molecular docking simulations have investigated Palmarin as a potential inhibitor of key enzymes in Mycobacterium tuberculosis. These studies predicted that Palmarin could form stable complexes with the arabinofuranosyltransferase B (AftB) and arabinosyltransferase A (EmbA) targets, suggesting a potential mechanism for inhibiting mycobacterial cell wall synthesis.
α-Glucosidase Inhibition
In silico studies have also explored Palmarin's potential as an α-glucosidase inhibitor. The ability to inhibit this enzyme, which is involved in carbohydrate digestion, is a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. Molecular docking predicted a favorable binding interaction between Palmarin and the α-glucosidase active site.
Table 3.1: Predicted Binding Energies of Palmarin with Biological Targets (In Silico Data)
| Target Protein | Organism/System | Predicted Minimum Binding Energy (kcal/mol) | Potential Application | Source(s) |
| AftB | Mycobacterium tuberculosis | -136.009 | Antitubercular | [1] |
| EmbA | Mycobacterium tuberculosis | -110.899 | Antitubercular | [1] |
| α-Glucosidase | N/A (General Model) | -6.8 | Antihyperglycemic (Diabetes) | [6] |
Disclaimer: The data presented in Table 3.1 are from computational models and have not been confirmed by in vitro or in vivo experimental studies.
Experimental Protocols
While specific, validated protocols for Palmarin are not widely published, the following sections detail generalized but robust methodologies for the isolation, characterization, and evaluation of Palmarin based on standard practices for natural products and the available literature.
General Protocol for Isolation and Purification from Plant Material
This protocol describes a typical workflow for extracting and isolating furanoditerpenoids like Palmarin from dried plant material (e.g., stems of Fibraurea chloroleuca).
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.
-
Solvent Extraction:
-
Perform exhaustive maceration of the powdered material using an organic solvent such as 96% ethanol at room temperature.[7] A common ratio is 1:5 or 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-72 hours with occasional agitation. Repeat the extraction process three times with fresh solvent to ensure maximum yield.[7]
-
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[7]
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Chromatographic Purification:
-
Subject the crude extract or the most promising fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the components.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., UV light, iodine vapor, or an acidic vanillin spray).
-
-
Recrystallization: Combine fractions containing the compound of interest (as identified by TLC comparison with a standard, if available) and concentrate. Purify the target compound further by recrystallization from an appropriate solvent system (e.g., methanol/chloroform) to obtain pure Palmarin crystals.
-
Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with published data.
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Diagram 4.1: General Workflow for Natural Product Isolation
Protocol for In Vitro α-Glucosidase Inhibition Assay
This protocol is a representative method for evaluating the inhibitory potential of Palmarin against α-glucosidase, based on common colorimetric assays.[7][8]
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.[8]
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5-2.0 U/mL.[6][8]
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1-3 mM.[7][8]
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.[7]
-
Test Compound: Dissolve Palmarin in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.
-
Positive Control: Prepare a solution of Acarbose or 1-deoxynojirimycin as a known inhibitor.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the Palmarin solution (or positive control/blank solvent) to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[8]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for 20-30 minutes.[7][8]
-
Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[8]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of Palmarin required to inhibit 50% of the enzyme's activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
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Diagram 4.2: Workflow for α-Glucosidase Inhibition Assay
General Protocol for In Silico Molecular Docking
This protocol outlines the standard computational workflow used to predict the binding affinity and interaction of a ligand (Palmarin) with a protein target.[9][10]
-
Preparation of Receptor and Ligand:
-
Receptor: Obtain the 3D crystal structure of the target protein (e.g., α-glucosidase) from a protein database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.[10]
-
Ligand: Obtain or draw the 2D structure of Palmarin using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Binding Site Prediction: Identify the active site or binding pocket of the receptor. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using computational pocket prediction algorithms.
-
Molecular Docking Simulation:
-
Define a grid box that encompasses the entire predicted binding site of the receptor.[10]
-
Use a docking software (e.g., AutoDock Vina, PyRx, Molegro Virtual Docker) to systematically sample different conformations and orientations of the ligand within the grid box.[10][11]
-
The software calculates the binding energy for each pose using a scoring function, which estimates the free energy of binding.
-
-
Analysis of Results:
-
Rank the resulting poses based on their predicted binding energy (more negative values indicate stronger predicted affinity).
-
Visualize the lowest energy protein-ligand complex to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Palmarin and the amino acid residues of the target protein's active site.
-
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Diagram 4.3: Workflow for In Silico Molecular Docking
Chemical Synthesis
The total synthesis of complex natural products like Palmarin is a significant challenge in organic chemistry. Key difficulties include the stereocontrolled construction of multiple chiral centers and the formation of the strained polycyclic core.[1] While general strategies for the synthesis of furanoditerpenoids have been developed, a specific, detailed experimental protocol for the total synthesis of Palmarin was not available in the reviewed literature. Research in this area is ongoing and crucial for producing larger quantities of the compound for extensive biological testing and for creating analogues to explore structure-activity relationships.[1]
Conclusion and Future Directions
Palmarin is a structurally complex furanoditerpenoid with significant, albeit largely predicted, therapeutic potential. In silico studies have identified it as a promising candidate for development as an antitubercular and antihyperglycemic agent. However, a critical gap exists in the experimental validation of these computational findings.
Future research should prioritize:
-
Experimental Validation: Conducting in vitro and in vivo studies to confirm the predicted biological activities, particularly α-glucosidase and mycobacterial enzyme inhibition, and to determine key quantitative metrics such as IC₅₀ and MIC values.
-
Mechanism of Action: Elucidating the precise molecular mechanisms through which Palmarin exerts its biological effects.
-
Total Synthesis: Developing a robust and efficient total synthesis route to enable the production of Palmarin and its analogues for comprehensive pharmacological evaluation and structure-activity relationship (SAR) studies.
The continued investigation of Palmarin holds promise for the discovery of new therapeutic leads derived from natural sources.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 11. brieflands.com [brieflands.com]
